N-(2-Carboxyphenyl)glycine Monopotassium Salt
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Carboxyphenyl)glycine Monopotassium Salt typically involves the reaction of 2-aminobenzoic acid with glycine in the presence of a potassium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Carboxyphenyl)glycine Monopotassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2-Carboxyphenyl)glycine Monopotassium Salt has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, although not currently used for diagnostic or therapeutic purposes.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Carboxyphenyl)glycine Monopotassium Salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are studied in research applications .
Comparison with Similar Compounds
Similar Compounds
N-(Carboxymethyl)anthranilic Acid: Similar in structure but without the potassium salt.
2-Aminobenzoic Acid: The parent compound used in the synthesis of N-(2-Carboxyphenyl)glycine Monopotassium Salt.
Glycine: A simple amino acid that is part of the compound’s structure.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of 2-aminobenzoic acid and glycine with the addition of a potassium salt. This unique structure allows it to interact with specific molecular targets and pathways, making it valuable in proteomics research .
Properties
IUPAC Name |
potassium;2-(2-carboxyanilino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4.K/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14;/h1-4,10H,5H2,(H,11,12)(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYVLQVTUHSBAT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NCC(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8KNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409864 | |
Record name | N-(2-Carboxyphenyl)glycine Monopotassium Salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22979-96-0 | |
Record name | N-(2-Carboxyphenyl)glycine Monopotassium Salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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